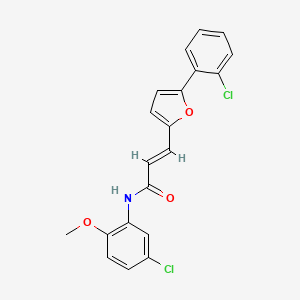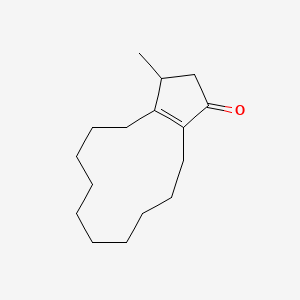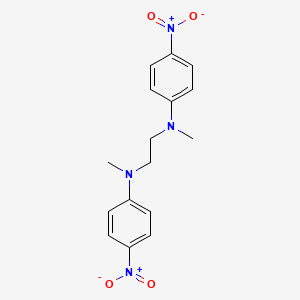
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is a compound characterized by the presence of two conjugated double bonds and a carboxylic acid group. This compound is a labeled version of hexa-2,4-dienedioic acid, where the carbon atoms are isotopically labeled with carbon-13. It is used in various scientific research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid typically involves the use of isotopically labeled precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming hexanoic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Hexanoic acid derivatives.
Substitution: Esters, amides.
科学的研究の応用
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is used in various scientific research fields:
Chemistry: As a labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It serves as a tracer in metabolic studies to understand biochemical pathways.
Medicine: The compound is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific isotopic compositions.
作用機序
The mechanism of action of (2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid involves its interaction with molecular targets through its conjugated double bonds and carboxylic acid group. The compound can participate in various chemical reactions, forming intermediates that interact with enzymes and other biomolecules. The isotopic labeling allows for precise tracking of these interactions and pathways.
類似化合物との比較
Similar Compounds
Hexa-2,4-dienoic acid: The non-labeled version of the compound.
Sorbic acid: A similar compound with antimicrobial properties.
Muconic acid: Another diene-containing compound with industrial applications.
Uniqueness
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid is unique due to its isotopic labeling, which provides valuable insights in research applications. The labeled carbon atoms allow for detailed studies of reaction mechanisms and metabolic pathways, making it a powerful tool in scientific investigations.
特性
分子式 |
C6H6O4 |
|---|---|
分子量 |
148.066 g/mol |
IUPAC名 |
(2E,4E)-(1,2,3,4,5,6-13C6)hexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
TXXHDPDFNKHHGW-KKNQWOTISA-N |
異性体SMILES |
[13CH](=[13CH]/[13C](=O)O)\[13CH]=[13CH]\[13C](=O)O |
正規SMILES |
C(=CC(=O)O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
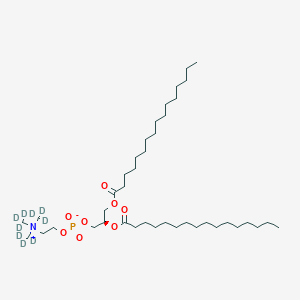
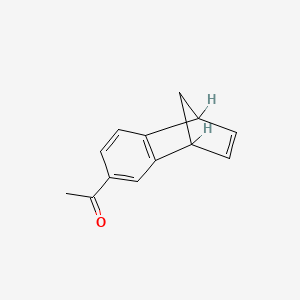

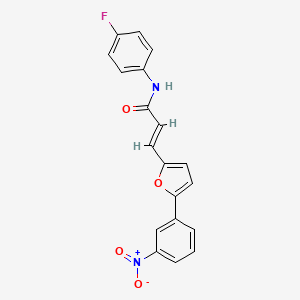
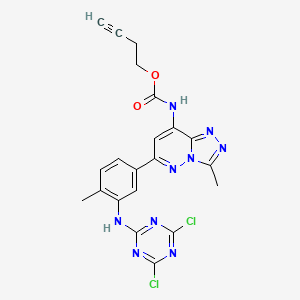
![(3R)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15074232.png)

![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
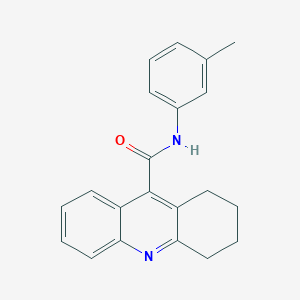
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
